Home > Products > Screening Compounds P63217 > Lamifiban hydrochloride
Lamifiban hydrochloride - 243835-65-6

Lamifiban hydrochloride

Catalog Number: EVT-444092
CAS Number: 243835-65-6
Molecular Formula: C24H29ClN4O6
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Lamifiban hydrochloride involves several intricate steps that include the formation of key intermediates followed by a coupling reaction to yield the final product.

  1. Formation of Intermediates: The synthesis begins with preparing intermediates such as 4-carbamimidoylbenzoyl chloride and derivatives of tyrosine.
  2. Coupling Reaction: The crucial step in synthesizing Lamifiban involves coupling these intermediates to create the complete molecule.
  3. Purification: The final product undergoes purification processes like recrystallization and chromatography to ensure high purity levels suitable for clinical use.

Optimization of reaction conditions, including temperature, pH, and solvent selection, is essential to maximize yield and purity during industrial production .

Molecular Structure Analysis

The molecular structure of Lamifiban hydrochloride can be described as follows:

  • IUPAC Name: 2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;hydrochloride
  • InChI Key: YUWYXULCUNUQCG-BDQAORGHSA-N
  • Canonical SMILES: C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

The structure features a complex arrangement with multiple functional groups that contribute to its biological activity and specificity for glycoprotein IIb/IIIa receptors .

Chemical Reactions Analysis

Lamifiban hydrochloride can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can undergo oxidation, leading to oxidized derivatives.
  2. Reduction: Certain functional groups within the molecule may be reduced.
  3. Substitution: Substitution reactions can occur at aromatic rings, resulting in various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions applied during these reactions .

Mechanism of Action

The mechanism of action of Lamifiban hydrochloride revolves around its role as a glycoprotein IIb/IIIa receptor antagonist:

  • By binding to the glycoprotein IIb/IIIa receptor on platelets, Lamifiban inhibits the receptor's ability to bind fibrinogen.
  • This blockade prevents platelet aggregation and thrombus formation, which are critical processes in cardiovascular events such as myocardial infarction.

Clinical studies have demonstrated that Lamifiban effectively reduces ischemic events in patients with unstable angina or non-Q wave myocardial infarction when administered intravenously .

Physical and Chemical Properties Analysis

Lamifiban hydrochloride exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its intravenous administration.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

These properties are crucial for its formulation into pharmaceutical preparations for clinical use .

Applications

Lamifiban hydrochloride has significant applications in clinical settings:

  • Primarily used as an antiplatelet agent in patients with acute coronary syndromes to prevent thrombus formation.
  • It has been involved in various clinical trials assessing its efficacy compared to other antiplatelet therapies like aspirin and heparin.
  • Studies indicate that Lamifiban can reduce the incidence of adverse cardiac events when used appropriately in high-risk patients undergoing procedures like angioplasty .
Introduction to Lamifiban Hydrochloride

Pharmacological Classification and Therapeutic Class

Lamifiban hydrochloride is classified as a blood modifier agent with specific antagonistic activity against platelet glycoprotein IIb/IIIa (GPIIb-IIIa) receptors. It belongs to the therapeutic subclass of fibrinogen receptor antagonists (DG01811), which selectively inhibit the final common pathway of platelet aggregation [1]. This nonpeptide agent reversibly blocks the binding of fibrinogen, von Willebrand factor, and other adhesion molecules to activated GPIIb-IIIa receptors on platelets, thereby preventing thrombus formation in arterial circulation [4] [6].

The drug's mechanism centers on high-affinity competitive inhibition of the arginine-glycine-aspartic acid (RGD) recognition site on GPIIb-IIIa integrins. With an IC₅₀ of 1.4 nM for platelet aggregation inhibition, lamifiban demonstrates potent and selective antagonism [4]. This pharmacological profile makes it particularly suitable for acute coronary syndromes where rapid platelet inhibition is clinically warranted, acting as a cornerstone in the class of parenteral antiplatelet agents alongside abciximab and tirofiban [7].

Table 1: Pharmacological Classification of Lamifiban Hydrochloride

CategoryClassification
Therapeutic ClassBlood Modifier Agent
SubclassFibrinogen Receptor Antagonist
ATC CodeB01AC16 (Antithrombotics)
Molecular TargetGPIIb-IIIa (αIIbβ3) Integrin
Mechanism of ActionCompetitive Antagonist

Structural and Molecular Characteristics

Lamifiban hydrochloride (USAN: Lamifiban hydrochloride; CAS: 243835-65-6) has the molecular formula C₂₄H₂₈N₄O₆·HCl and a molecular weight of 504.96 g/mol for the hydrochloride salt. The free base (lamifiban) has the formula C₂₄H₂₈N₄O₆ with a molecular weight of 468.50 g/mol [1] [4]. The compound features an absolute stereocenter at the tyrosine-derived carbon, conferring (S)-configuration critical for target engagement. The structure integrates three key pharmacophores:

  • A benzamidine group (R¹) that binds the GPIIb-IIIa RGD recognition site
  • A tyrosyl-piperidine linker (R²) with stereospecific orientation
  • An ethoxyacetic acid moiety (R³) enhancing solubility and receptor affinity [4]

The active conformation adopts a pseudo-RGD geometry, with the amidinobenzoyl group mimicking arginine's guanidinium function and the carboxylic acid groups serving as aspartic acid surrogates. X-ray crystallography confirms that the (S)-configuration at Cα optimizes spatial alignment with the GPIIb-IIIa receptor's MIDAS (metal ion-dependent adhesion site) domain [4].

Table 2: Molecular Attributes of Lamifiban Hydrochloride

PropertyValue
Empirical FormulaC₂₄H₂₈N₄O₆·HCl
Exact Mass504.1776 g/mol
Elemental CompositionC 57.08%; H 5.79%; N 11.09%; O 19.01%; Cl 7.02%
Stereochemistry(S)-configuration at chiral center
SMILES NotationNC(=N)C₁=CC=C(C=C₁)C(=O)NC@@HC(=O)N₃CCC(CC₃)OCC(O)=O.Cl
InChIKeyFPKOGTAFKSLZLD-FQEVSTJZSA-N

Historical Development and Rationale for GPIIb-IIIa Antagonism

The development of lamifiban emerged from the therapeutic imperative to target platelet aggregation's final common pathway. Prior antiplatelet agents (aspirin, thienopyridines) inhibited platelet activation but not fibrinogen binding, leaving residual thrombotic risk. The discovery that GPIIb-IIIa integrins serve as the ultimate convergence point for aggregation signals catalyzed the development of receptor-specific antagonists [3] [6].

Lamifiban (RO 44-9883) was engineered as a nonpeptidic, tyrosine-derived mimetic of RGD sequences. Its design overcame limitations of monoclonal antibodies (e.g., abciximab's immunogenicity) and peptide analogs (e.g., epitifibatide's proteolytic susceptibility). Early pharmacokinetic studies demonstrated its reversible binding and predictable dose-response relationship, enabling titration for sustained platelet inhibition [6].

The Canadian Lamifiban Study (1996) provided pivotal clinical validation. In this prospective, double-blind trial of 365 unstable angina patients, lamifiban infusion (1–5 μg/min) for 72–120 hours significantly reduced ischemic events:

  • Composite endpoint (death/MI/urgent revascularization) during infusion: 3.3% vs. 8.1% (placebo; p=0.04)
  • Death or MI at 30 days: 2.5% (high-dose) vs. 8.1% (placebo; p=0.03) [3]

Platelet aggregation studies confirmed dose-dependent inhibition, with >80% suppression at optimal doses correlating with significantly prolonged bleeding times (p<0.01). The therapeutic rationale was further substantiated by the PARAGON A trial (1998), which demonstrated lamifiban's synergistic effects with aspirin and heparin, particularly reducing 6-month ischemic events [6].

Table 3: Key Clinical Evidence for Lamifiban's Efficacy

TrialPopulationInterventionKey OutcomeSignificance
Canadian Lamifiban Study (1996)365 unstable angina patientsLamifiban 1–5 μg/min vs. placebo↓ 72-hr composite events: 3.3% vs. 8.1%p=0.04
↓ 30-day death/MI: 2.5% vs. 8.1% (high-dose)p=0.03
PARAGON A (1998)Non-Q-wave MI/unstable anginaLamifiban ± heparin + aspirin↓ 6-month ischemic events vs. heparin + aspirinSignificant reduction

The drug exemplifies rational drug design targeting integrin biology, though later studies (PARAGON B) would refine its clinical application. Its development marked a therapeutic advance in achieving rapid, selective, and reversible platelet inhibition distinct from irreversible cyclooxygenase or ADP-receptor antagonists [3] [6].

Properties

CAS Number

243835-65-6

Product Name

Lamifiban hydrochloride

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;hydrochloride

Molecular Formula

C24H29ClN4O6

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C24H28N4O6.ClH/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);1H/t20-;/m0./s1

InChI Key

YUWYXULCUNUQCG-BDQAORGHSA-N

SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.